molecular formula C9H10O3 B1604036 4-Hydroxy-2,5-dimethylbenzoic acid CAS No. 27021-04-1

4-Hydroxy-2,5-dimethylbenzoic acid

Cat. No. B1604036
CAS RN: 27021-04-1
M. Wt: 166.17 g/mol
InChI Key: NNZOKYRQPZZEAR-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dimethylbenzoic acid, also known as homoprotocatechuic acid (HPCA), is a phenolic acid that is found in various plant sources, such as green tea, grapes, and berries. It has been the subject of numerous scientific studies due to its potential health benefits and therapeutic properties.

Scientific Research Applications

Antimicrobial and Anticancer Activity

4-Hydroxy-2,5-dimethylbenzoic acid has shown significant potential in antimicrobial and anticancer applications. A study characterized its derivative, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, derived from the lichen Parmelia erumpens, highlighting its excellent antimicrobial activity against critical bacteria and fungi. Moreover, this compound exhibited promising anticancer activity, especially in dose- and time-dependent suppression of cancer cell growth, suggesting its potential as a target for developing antimicrobial and anticancer drugs after further clinical evaluation (Aravind et al., 2014).

Bacterial Catabolism and Compound Conversion

The catabolism of 4-Hydroxy-2,5-dimethylbenzoic acid in different bacterial strains leads to the formation of diverse compounds. For example, in Pseudomonas sp. strain HH35, this acid is converted into a novel compound characterized as a cyclic tautomer of (3-methylmaleyl)acetone. This study highlights the unique metabolic pathways in different bacterial species and their ability to transform 4-Hydroxy-2,5-dimethylbenzoic acid into distinct compounds (Cain et al., 1997).

Synthesis of Derivatives and Structural Applications

4-Hydroxy-2,5-dimethylbenzoic acid serves as a starting material for synthesizing various derivatives. A study demonstrated the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, providing insights into the preparation and potential applications of its derivatives in different fields, including medicinal chemistry and material science (Lin, 2013).

properties

IUPAC Name

4-hydroxy-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZOKYRQPZZEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635147
Record name 4-Hydroxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,5-dimethylbenzoic acid

CAS RN

27021-04-1
Record name 4-Hydroxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Boron tribromide solution (1M in DCM, 7.21 mL) was added dropwise to suspension of 4-methoxy-2,5-dimethylbenzoic acid (1 g) in DCM (5 mL) at −78° C. The reaction was allowed to warm to RT and stirred overnight. The reaction was cooled to −78° C. and boron tribromide solution (1M in DCM, 7.21 mL) was added. The reaction was allowed to warm to RT and stirred overnight. The reaction was cautiously poured onto ice (˜50 mL). The resulting aqueous solution was extracted with DCM (5×50 mL). The organic solutions were combined, washed with brine (50 mL), dried over magnesium sulphate, filtered and evaporated to give the subtitled compound as a tan solid. Yield 0.75 g.
Quantity
7.21 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7.21 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Chetty, HG Kruger, PI Arvidsson, T Naicker… - …, 2022 - thieme-connect.com
A straightforward site-selective method for the direct carboxylation of resorcinols (3-hydroxyphenol derivatives), phenols, and indoles is reported. The products were obtained in …
Number of citations: 0 www.thieme-connect.com

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